Product packaging for Raubasine(Cat. No.:)

Raubasine

Cat. No.: B4998273
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raubasine, also known internationally as Ajmalicine or δ-Yohimbine, is a potent indole alkaloid of natural origin, sourced from plants such as Rauvolfia serpentina and Catharanthus roseus . This compound is provided exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. In research settings, this compound is primarily investigated for its impact on the cardiovascular and central nervous systems. Its core mechanism of action involves the antagonism of alpha-1 adrenergic receptors, which leads to vasodilation and a consequent reduction in blood pressure, making it a valuable compound for studies on hypertension . Furthermore, its vasodilatory properties are known to enhance cerebral blood flow, supporting its application in models of cerebrovascular insufficiency and related cognitive impairments . Beyond its adrenergic activity, this compound exhibits a mild antagonistic effect on serotonin 5-HT2 receptors, which may contribute to sedative and anxiolytic effects observed in preclinical studies . It also acts as a very strong inhibitor of the CYP2D6 liver enzyme, an important consideration for drug metabolism and interaction research . Researchers value this compound for its multifaceted pharmacodynamic profile, which allows for exploration in neuropharmacology, vascular biology, and metabolic studies. It is commonly used in in vitro assays and animal models to elucidate pathways related to vascular resistance and blood flow regulation . The product is offered as a high-purity synthetic compound to ensure consistent and reliable results in your experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B4998273 Raubasine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863385
Record name Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-04-5, 6474-90-4
Record name Ajmalicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ajmalicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydroalstonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Botanical Sources and Phytogeographical Distribution of Raubasine

Primary plant genera and species known to synthesize Raubasine

This compound, which is also known by the synonym Ajmalicine (B1678821), is primarily synthesized by plants belonging to the genera Rauvolfia and Catharanthus. researchgate.netarpnjournals.com Both genera are part of the Apocynaceae family.

Within the Rauvolfia genus, Rauvolfia serpentina (commonly known as Indian snakeroot) is a well-documented source of this compound. researchgate.net Another species, Rauvolfia tetraphylla, has also been identified as containing this alkaloid.

The genus Catharanthus is another significant source of this compound. Catharanthus roseus (the Madagascar periwinkle) is a widely studied species known to produce a variety of terpenoid indole (B1671886) alkaloids, including this compound. bdbotsociety.orgunibo.it Additionally, Catharanthus lanceus is also recognized as a botanical source of this compound. researchgate.net

Beyond these two primary genera, this compound has also been isolated from other plants such as Mitragyna speciosa and Corynanthe johimbe. bdbotsociety.orgresearchgate.net

Interactive Table of this compound-Producing Plant Species

GenusSpeciesCommon NameFamily
RauvolfiaRauvolfia serpentinaIndian SnakerootApocynaceae
RauvolfiaRauvolfia tetraphyllaDevil PepperApocynaceae
CatharanthusCatharanthus roseusMadagascar PeriwinkleApocynaceae
CatharanthusCatharanthus lanceusLanceleaf PeriwinkleApocynaceae
MitragynaMitragyna speciosaKratomRubiaceae
CorynantheCorynanthe johimbeYohimbeRubiaceae

Geographical distribution patterns of this compound-producing flora

The geographical distribution of this compound-producing plants is largely concentrated in tropical and subtropical regions.

The genus Rauvolfia has a pantropical distribution, with species found in the tropical regions of Africa, Asia, and Latin America. mdpi.com Rauvolfia serpentina, a significant source of this compound, is native to the Indian subcontinent and East Asia, including countries like India and Indonesia. researchgate.net

The genus Catharanthus is primarily endemic to Madagascar. nih.gov However, Catharanthus roseus has been widely cultivated as an ornamental and medicinal plant, leading to its naturalization in subtropical and tropical areas across the globe, giving it a pantropical distribution. nih.gov This includes regions in Australia, India, Malaysia, and the United States. nih.gov Another species, Catharanthus pusillus, is native to India and Sri Lanka. nih.gov

Ecological and environmental factors influencing this compound biosynthesis in plants

The biosynthesis of this compound, a terpenoid indole alkaloid, is a complex process influenced by a variety of ecological and environmental factors. These factors can significantly impact the concentration of the compound within the plant.

Light: Light plays a crucial role in the biosynthesis of indole alkaloids in Catharanthus roseus. Studies have shown that light can promote the synthesis of certain alkaloids. For instance, the biosynthesis of vindoline (B23647), an alkaloid related to this compound, is regulated by light. cas.cz

Drought and Salinity: Abiotic stressors such as drought and high salinity have been observed to influence alkaloid production in Catharanthus roseus. Research indicates that drought or salt stress can lead to an increased accumulation of terpenoid indole alkaloids, including ajmalicine (this compound). cas.cz For example, subjecting C. roseus to 100 mM NaCl stress has been shown to decrease protein content while increasing the levels of certain amino acids, which are precursors for alkaloid synthesis. researchgate.net

Soil Nutrients: The nutrient composition of the soil can also affect the production of alkaloids. In Rauvolfia serpentina, the application of nitrogen fertilizers has been shown to have a more significant impact on increasing the total crude alkaloid content in the roots compared to a balanced increase of nitrogen, phosphorus, and potassium (NPK).

Temperature: While the direct quantitative effect of temperature on this compound biosynthesis is not extensively detailed in the provided search results, temperature is a known factor that can influence the production of terpenoids in plants generally. Higher temperatures have been associated with an increase in the production of some terpenes.

Advanced Methodologies for the Isolation and Purification of Raubasine

Extraction and fractionation strategies for Raubasine from botanical matrices

The initial step in obtaining this compound from plant material involves extraction, where the compound is selectively dissolved from the plant matrix using suitable solvents. Traditional methods like maceration, percolation, and Soxhlet extraction have been historically employed and offer simplicity. amazonaws.com These methods involve soaking the pulverized plant material, such as the root bark of Rauwolfia serpentina or the herb of Catharanthus roseus, in a solvent or solvent mixture. amazonaws.comgoogle.comgoogle.com Common solvents include ethanol (B145695), methanol (B129727), and chloroform, often acidified to facilitate the extraction of alkaloids which are basic in nature and form soluble salts with acids. amazonaws.comgoogle.comresearchgate.net For instance, extraction from Rauwolfia root bark has been described using mixtures of ethanol or methanol with acetic acid. google.com

Following the initial extraction, fractionation strategies are applied to separate this compound from other co-extracted compounds, including other alkaloids and plant metabolites. researchgate.net This often involves liquid-liquid partitioning based on the differential solubility of compounds in immiscible solvents at different pH levels. researchgate.net Alkaloids, being basic, are typically soluble in acidic aqueous solutions and soluble in organic solvents under alkaline conditions. researchgate.net This property is exploited to separate them from neutral and acidic compounds. researchgate.net For example, after acidic extraction, the aqueous acidic solution containing alkaloid salts can be made alkaline, and the free alkaloids, including this compound, can then be extracted into an organic solvent like chloroform. google.comresearchgate.net Further fractionation might involve techniques like vacuum liquid chromatography (VLC) to yield subfractions enriched in alkaloids. researchgate.net

Advanced extraction techniques such as supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction are also being explored to improve the efficiency and selectivity of isolating target compounds like this compound from plant materials. amazonaws.com

Modern chromatographic techniques applied in this compound isolation and purification (e.g., HPLC)

Chromatographic techniques are indispensable for the further purification of this compound from the enriched fractions obtained after extraction and initial fractionation. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. rroij.com

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for both the purification and analysis of this compound. researchgate.netresearchgate.netjpionline.orgnih.govnih.gov HPLC allows for high-resolution separation of this compound from closely related alkaloids and other impurities. researchgate.netresearchgate.netjpionline.orgnih.gov Various stationary phases and mobile phase compositions can be employed depending on the specific requirements of the separation. researchgate.netresearchgate.netjpionline.orgnih.gov

For instance, reversed-phase HPLC (RP-HPLC) using C18 columns is commonly applied for the analysis and purification of this compound. jpionline.orgnih.gov Mobile phases typically consist of mixtures of water or a buffer solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netjpionline.orgnih.gov The pH of the mobile phase is often adjusted to optimize the separation of ionizable compounds like alkaloids. researchgate.netjpionline.org UV detection at specific wavelengths (e.g., 254 nm or 248 nm) is frequently used for monitoring this compound during HPLC analysis and purification due to its UV activity. researchgate.netresearchgate.netjpionline.orgnih.gov

Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and column chromatography utilizing stationary phases like silica (B1680970) gel or alumina, can also be used for the separation and purification of this compound, often as preliminary steps before HPLC or for monitoring fractions. researchgate.netresearchgate.netrroij.comijcmas.com Preparative-layer chromatography is another technique that can be used for the isolation and purification of alkaloids. researchgate.net

Table 1 provides examples of chromatographic conditions reported for the analysis of this compound.

TechniqueStationary PhaseMobile PhaseDetectionApplicationSource
HPLCZORBAX ODSAcetonitrile + phosphate (B84403) buffer pH 3.4 (80:20)UV 254 nmQuantification, Stability researchgate.netnih.gov
RP-HPLCZorbax Eclipse XDB-C18Acetonitrile: water + 0.1% Orthophosphoric Acid (40:60)UV 248 nmSimultaneous measurement jpionline.org
RP-HPLCMonolithic C18Not specified (Reversed-phase)Not specifiedSimultaneous quantitation nih.gov
HPTLCSilica gel F254Methanol: ammonia (B1221849) (10:8)DensitometricDetermination in mixture researchgate.net

Purity assessment techniques for isolated this compound

Ensuring the purity of isolated this compound is critical for its use in research and other applications. Various analytical techniques are employed to assess the purity of the final product.

Chromatographic methods, particularly HPLC, are routinely used for purity assessment. researchgate.netjpionline.orgnih.gov The chromatogram of a purified this compound sample should show a single peak corresponding to this compound, with minimal or no peaks from impurities. researchgate.netjpionline.org The peak area or height can be used to determine the percentage purity by comparing it to a standard of known purity. jpionline.org Stability-indicating HPLC methods are specifically designed to separate the active compound from its degradation products, allowing for the assessment of purity and stability. researchgate.netnih.govnih.gov

Spectrophotometric methods, such as derivative spectrophotometry, can also be applied for the determination of this compound purity, especially in mixtures. nih.govresearchgate.netsigmaaldrich.com These methods utilize the characteristic UV absorption spectrum of this compound to quantify it and identify potential interference from impurities or degradation products. nih.govresearchgate.net

Other analytical techniques used for purity assessment and structural confirmation of isolated compounds like this compound include mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.comnih.gov MS provides information about the molecular weight and fragmentation pattern, while NMR provides detailed structural information. phytopurify.comnih.gov Comparing the spectral data of the isolated compound to that of a reference standard is a crucial step in confirming its identity and assessing its purity.

Physical methods such as determining the melting point can also provide an indication of purity, as pure crystalline substances typically have sharp melting points. chemicals.co.uk Deviations from the known melting point can suggest the presence of impurities. chemicals.co.uk

Elucidation of Raubasine Biosynthetic Pathways

Precursor Molecules and Enzymatic Transformations in Raubasine Biosynthesis

The biosynthesis of this compound, like other MIAs, originates from two primary precursor pathways: the shikimate pathway, which provides the indole (B1671886) component, and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpenoid component. wikipedia.org

The indole precursor is the amino acid L-tryptophan. The first committed step towards the indole alkaloid pathway is the decarboxylation of tryptophan to produce tryptamine (B22526). This reaction is catalyzed by the enzyme Tryptophan decarboxylase (TDC) . globalresearchonline.netnih.govresearchgate.net Studies in Rauvolfia verticillata have shown that TDC plays a pivotal role in regulating the biosynthesis of ajmalicine (B1678821). nih.govresearchgate.net

The terpenoid precursor, secologanin (B1681713), is derived from the MEP pathway. wikipedia.org This intricate pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves multiple enzymatic steps to produce isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, which are the universal precursors for all terpenoids. wikipedia.org These are then converted to geraniol, and through a series of further enzymatic modifications, secologanin is formed.

The key enzymatic transformation that unites the indole and terpenoid pathways is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin. This crucial reaction is catalyzed by Strictosidine (B192452) synthase (STR) , which forms 3-α(S)-strictosidine. wikipedia.orgwikipedia.orgcjnmcpu.comnih.gov STR is considered a rate-limiting enzyme and a central point of regulation for the entire MIA biosynthetic pathway. cjnmcpu.com Following its formation, the glucose moiety of strictosidine is cleaved by the enzyme Strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone that serves as the substrate for subsequent divergent pathways leading to a vast array of alkaloids, including this compound. wikipedia.orgdesy.deresearchgate.net

Table 1: Key Enzymes in the Early Stages of this compound Biosynthesis

Enzyme Name Abbreviation Function Precursor(s) Product(s)
Tryptophan decarboxylase TDC Catalyzes the decarboxylation of L-tryptophan to form the indole moiety of this compound. nih.govresearchgate.net L-tryptophan Tryptamine
Strictosidine synthase STR Catalyzes the stereospecific condensation of tryptamine and secologanin, a key step in MIA biosynthesis. wikipedia.orgcjnmcpu.com Tryptamine, Secologanin 3-α(S)-Strictosidine

Key Biosynthetic Intermediates and Proposed Pathways

The formation of 3-α(S)-strictosidine is the universal entry point for the biosynthesis of over 3,000 known MIAs. researchgate.net The deglycosylation of strictosidine by SGD generates the unstable strictosidine aglycone, which is a pivotal branching point in the pathway. desy.de This aglycone can spontaneously rearrange or be enzymatically converted into various intermediates that dictate the structural class of the final alkaloid product.

The proposed biosynthetic pathway to heteroyohimbine alkaloids like this compound (ajmalicine) proceeds through several key intermediates. researchgate.net The strictosidine aglycone can spontaneously rearrange to form 4,21-dehydrogeissoschizine. This intermediate is then proposed to cyclize, forming cathenamine (B1202132) and its stereoisomer, 19-epi-cathenamine. researchgate.net These iminium species are then reduced by NADPH-dependent reductases. Specifically, enzymes such as tetrahydroalstonine synthase (THAS) and heteroyohimbine synthase (HYS) are involved in converting these intermediates into various heteroyohimbine isomers, including ajmalicine (this compound), tetrahydroalstonine, and mayumbine. researchgate.net The specific sequence and stereochemical control at each step determine the final alkaloid produced.

Table 2: Key Biosynthetic Intermediates Leading to this compound

Intermediate Description Role in Pathway
Tryptamine The indole-containing precursor derived from tryptophan. nih.gov Condenses with secologanin to initiate the MIA pathway.
Secologanin The iridoid monoterpene precursor derived from the MEP pathway. wikipedia.org Provides the non-tryptamine portion of the alkaloid backbone.
3-α(S)-Strictosidine The universal precursor for virtually all monoterpenoid indole alkaloids. wikipedia.orgcjnmcpu.com Formed by the condensation of tryptamine and secologanin.
Strictosidine aglycone A highly reactive intermediate formed after the removal of glucose from strictosidine. desy.de Serves as the central branching point for diverse MIA pathways.
4,21-Dehydrogeissoschizine An intermediate formed from the rearrangement of the strictosidine aglycone. researchgate.net A precursor to yohimbane and heteroyohimbine alkaloids.

Genetic and Molecular Biological Approaches to Understanding this compound Biosynthesis

Significant progress in understanding this compound biosynthesis has been achieved through genetic and molecular biological techniques. These approaches have allowed for the isolation, characterization, and manipulation of the genes encoding the biosynthetic enzymes.

One of the first key genes to be isolated and studied was the gene for strictosidine synthase (str1) from Rauwolfia serpentina. nih.gov Analysis revealed that the gene is intronless, and its expression is predominantly localized in the roots, which correlates with the primary site of alkaloid accumulation in the plant. nih.gov Functional cloning has also been successful for several other enzymes in the related ajmaline (B190527) pathway, including strictosidine glucosidase (SG), polyneuridine (B1254981) aldehyde esterase (PNAE), and vinorine (B1233521) synthase (VS). benthamdirect.com

The full-length cDNA of tryptophan decarboxylase (RvTDC) from Rauvolfia verticillata has been cloned and expressed. nih.gov Gene expression analysis demonstrated a positive correlation between the transcript levels of RvTDC and the accumulation of ajmalicine in different plant tissues and in hairy root cultures, suggesting it is a key regulatory point in the pathway. nih.govresearchgate.net

Furthermore, heterologous expression systems have been instrumental in characterizing these enzymes. For instance, enzymes like STR and SG have been successfully produced in Escherichia coli, which facilitates detailed biochemical analysis and structural studies. benthamdirect.com More advanced synthetic biology approaches have enabled the reconstruction of entire MIA pathways in microbial hosts like yeast. For example, the complete de novo biosynthesis of ajmaline, an alkaloid closely related to this compound, was recently engineered in Baker's yeast, showcasing the potential for producing these complex molecules in controlled fermentation systems. nih.govmdpi.com

Regulation and Factors Influencing this compound Production in Vivo and in Cell Cultures

The production of this compound and other MIAs in plants and cell cultures is tightly regulated and can be significantly influenced by various internal and external factors. Plant hormones and signaling molecules play a crucial role in coordinating the expression of biosynthetic genes. wikipedia.org

Elicitors , which are molecules that trigger defense responses in plants, have proven to be a highly effective strategy for enhancing alkaloid production in cell cultures. dpbck.ac.in Elicitors can be of biotic origin (e.g., derived from fungi or bacteria) or abiotic origin (e.g., heavy metal salts). nih.govmdpi.com

Methyl jasmonate (MeJA) , a key plant stress hormone, is a well-documented elicitor that significantly enhances MIA production. thegoodscentscompany.com Studies on Rauvolfia hairy root cultures have shown that treatment with MeJA upregulates the expression of the TDC gene, leading to increased ajmalicine accumulation. researchgate.net The effectiveness of elicitation often depends on the timing of application and the concentration used. thegoodscentscompany.com Other bioregulators, such as abscisic acid (ABA) , have also been shown to increase ajmalicine biosynthesis by up-regulating genes in the precursor MEP pathway. researchgate.net

Table 3: Examples of Factors Influencing this compound (Ajmalicine) Production in Cell Cultures

Factor/Elicitor Type Observed Effect Plant System
Methyl Jasmonate (MeJA) Bioregulator/Elicitor Upregulates TDC expression and increases ajmalicine production. researchgate.net Rauvolfia verticillata hairy roots
Abscisic Acid (ABA) Bioregulator Upregulates MEP pathway genes, leading to increased ajmalicine biosynthesis. researchgate.net Rauvolfia verticillata hairy roots
Fungal Extracts Biotic Elicitor Fungal cell wall fragments are known to induce defense pathways and secondary metabolite production. researchgate.net General plant cell cultures

Total and Partial Chemical Synthesis Strategies for Raubasine

Historical overview of synthetic approaches to Raubasine.

The historical development of synthetic approaches to this compound is part of the broader effort to synthesize monoterpenoid indole (B1671886) alkaloids. These alkaloids, characterized by their complex polycyclic structures and multiple stereocenters, have long been targets for total synthesis due to their biological activities and structural complexity mdpi.com. Early synthetic efforts in this class of compounds laid the groundwork for developing strategies to construct the core yohimban (B1201205) skeleton present in this compound. The biosynthesis of ajmalicine (B1678821) involves the MEP pathway for the terpenoid moiety and the indole pathway for the indole moiety, with strictosidine (B192452) serving as a common precursor for all terpenoid indole alkaloids wikipedia.org. Strictosidine is converted to strictosidine aglycone, a reactive intermediate that can rearrange to form various isomers, including heteroyohimbines like this compound researchgate.net.

Total synthesis routes and key synthetic transformations.

Total synthesis of this compound involves constructing the entire molecule from simpler precursors. These routes often feature key transformations to build the complex ring system and establish the correct stereochemistry. While specific detailed total synthesis routes for this compound itself were not extensively detailed in the search results, related heteroyohimbine alkaloids and other complex natural products provide insights into the types of transformations employed.

Key synthetic transformations commonly used in the synthesis of complex indole alkaloids, relevant to potential this compound total synthesis, include:

Pictet-Spengler reaction: A fundamental reaction for forming the tetrahydro-β-carboline core, a key structural feature in this compound mdpi.com. This reaction involves the cyclocondensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone under acidic conditions mdpi.com.

Intramolecular cyclizations: Various cyclization strategies are employed to construct the polycyclic ring system. Examples from related syntheses include palladium-catalyzed stereospecific allylic amination and ring-closing metathesis chemrxiv.org.

Stereoselective reactions: Given the multiple chiral centers in this compound, stereoselective transformations are crucial to control the relative and absolute configuration of the product. These can involve asymmetric synthesis, chiral catalysts, and selective reactions rijournals.com.

Reductive transformations: Reduction steps are often necessary to convert functional groups and saturate double bonds at specific positions in the molecule acs.org.

One divergent enantioselective total synthesis approach to related heteroyohimbine alkaloids, including (−)-ajmalicine (this compound), utilized a Franzén's organocatalytic reaction between N-acetoacetyl tryptamine (B22526) and (E)-5-hydroxypent-2-enal to generate a functionalized pentacyclic intermediate with high diastereo- and enantioselectivity acs.org. This intermediate served as a platform for accessing different heteroyohimbine alkaloids acs.org. A diastereoselective intramolecular Pictet-Spengler reaction and chemoselective reduction were also exploited in this divergent synthesis acs.org.

Partial synthesis approaches from readily available precursors.

Partial synthesis (semisynthesis) of this compound typically involves using naturally occurring compounds as starting materials, which already possess a significant portion of the target molecule's structure wikipedia.org. This approach can be more efficient than total synthesis for complex natural products. While specific examples of this compound partial synthesis were not prominently featured, the concept of semisynthesis from precursors is mentioned in the context of other terpenoid indole alkaloids like vinblastine (B1199706) and vincristine, which are semisynthesized from catharanthine (B190766) and vindoline (B23647) isolated from Catharanthus roseus researchgate.net. This suggests that partial synthesis of this compound could potentially utilize readily available related indole alkaloids or their biosynthetic intermediates as starting materials. Strictosidine aglycone, being a common precursor for monoterpene indole alkaloids, is a key intermediate in the biosynthesis and a potential starting point for partial synthesis approaches researchgate.net.

Stereochemical control and challenges in this compound synthesis.

This compound possesses several stereocenters, and controlling their relative and absolute configuration during synthesis is a major challenge. The stereochemistry at positions C3, C19, and C20 are particularly important in heteroyohimbine alkaloids like this compound researchgate.net. The biosynthesis of these alkaloids involves enzymes that control the stereoselectivity of reactions, such as strictosidine glucosidase (SGD) and heteroyohimbine synthases (HYSs) researchgate.net.

Challenges in achieving stereochemical control in organic synthesis, applicable to this compound, include:

Substrate complexity: The complex polycyclic structure of intermediates can influence the stereochemical outcome of reactions rijournals.com.

Diastereoselectivity and enantioselectivity: Developing reactions that selectively form one diastereomer or enantiomer over others is critical rijournals.comoncotarget.com.

Efficiency of stereoinduction: Ensuring that chiral information is effectively transferred during bond-forming events rijournals.com.

Synthetic strategies to address these challenges include the use of chiral catalysts, asymmetric reactions, and careful control of reaction conditions to favor the desired stereoisomer rijournals.com. The divergent enantioselective synthesis mentioned earlier highlights the use of organocatalysis to establish high diastereo- and enantioselectivity in a key step acs.org.

Synthetic strategies for this compound analogs and derivatives.

Synthetic strategies for this compound analogs and derivatives involve modifying the this compound structure to explore variations in biological activity or improve properties. These strategies often build upon the methods developed for the synthesis of this compound itself. This can involve:

Modification of existing synthetic routes: Adapting total or partial synthesis routes to introduce different substituents or modify the core structure.

Late-stage functionalization: Modifying the this compound molecule at a later stage of synthesis or even the isolated natural product.

Combinatorial synthesis: Generating libraries of this compound derivatives by varying substituents or reaction conditions.

The synthesis of analogs often faces similar challenges in stereochemical control as the synthesis of the parent compound oncotarget.com. Research into the biosynthesis of heteroyohimbine alkaloids and the enzymes involved can also provide inspiration for the design and synthesis of analogs with specific stereochemical features researchgate.net.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Raubasine Action

Identification of specific molecular targets and binding interactions (e.g., adrenergic receptors)

Raubasine's primary mechanism of action involves interaction with adrenergic receptors. patsnap.combiosynth.com It is characterized as a potent adrenolytic agent that preferentially blocks α1-adrenoceptors. medkoo.comtargetmol.commedchemexpress.com Studies have shown that this compound acts as an α1-adrenergic receptor antagonist. wikipedia.orgpatsnap.comncats.io It also exhibits antagonistic effects on α2-adrenergic receptors, with preferential actions over α2 subtypes compared to α1. wikipedia.orgpatsnap.com Binding studies have provided quantitative data on this compound's affinity for different adrenergic receptor subtypes. This compound binds to α2A-, α2B-, and α2C-adrenergic receptors with reported Ki values of 8.2 nM, 14.5 nM, and 5 nM, respectively. medkoo.com Its binding affinity at the α1-adrenergic receptor has been reported as 3.30 nM. wikipedia.org

Beyond adrenergic receptors, this compound has also been reported to interact with serotonin (B10506) 5-HT2 receptors, exhibiting a mild antagonistic effect. patsnap.com Additionally, it shows some degree of anticholinergic activity, inhibiting the action of acetylcholine. patsnap.com this compound has also been identified as a reversible but non-competitive inhibitor of the nicotine (B1678760) receptor, with an IC50 of 72.3 μM. medkoo.comtargetmol.com Furthermore, studies suggest this compound can interact directly at benzodiazepine (B76468) sites, exhibiting a benzodiazepine agonist-type activity, and has been shown to inhibit the binding of [3H]flunitrazepam to rat brain membranes in a dose-related manner. equifeast-australia.comnih.gov

Investigation of receptor pharmacology and ligand-receptor dynamics

This compound functions as an antagonist at α1-adrenergic receptors, meaning it binds to the receptor but does not activate it, thereby blocking the effects of endogenous agonists like norepinephrine. wikipedia.orgpatsnap.comncats.io Its preferential blockade of α1-adrenoceptors contributes to its vasodilatory effects. patsnap.combiosynth.com At postsynaptic sites, this compound competitively antagonizes the effect of noradrenaline on alpha-adrenoceptors with a pA2 value of 6.57. medchemexpress.com It also blocks the inhibitory effect of clonidine (B47849) with a pA2 value of 6.2. medchemexpress.com

Studies investigating ligand-receptor dynamics have utilized techniques such as radioligand binding assays. For instance, this compound has been shown to inhibit the specific binding of [3H]flunitrazepam to rat brain membranes, with Scatchard analyses indicating an increase in the affinity constant without changing the number of binding sites, suggesting a competitive inhibition mechanism at benzodiazepine sites. equifeast-australia.comnih.gov Investigations into the release of neurotransmitters in isolated canine basilar arteries have shown that this compound, acting as a presynaptic alpha-receptor antagonist, increases the stimulation-induced release of [3H]noradrenaline and [3H]serotonin in a concentration-dependent manner. nih.gov

Modulation of intracellular signaling pathways by this compound

While specific detailed pathways modulated solely by this compound are still being elucidated, its interaction with G protein-coupled receptors (GPCRs), such as adrenergic and serotonin receptors, implies an influence on downstream intracellular signaling cascades. patsnap.com Adrenergic receptors, being GPCRs, typically couple to G proteins (Gs, Gi/o, Gq) which in turn modulate effector proteins like adenylyl cyclase and phospholipase C, leading to changes in intracellular levels of second messengers like cAMP and IP3/DAG. patsnap.comnih.gov

Given this compound's antagonistic activity at α1-adrenergic receptors, which are typically coupled to Gq proteins leading to increased intracellular calcium, this compound would likely attenuate this signaling pathway. nih.gov Its effects on α2-adrenergic receptors, which are generally coupled to Gi/o proteins leading to decreased cAMP, suggest a potential to influence this pathway as well. nih.gov The reported interaction with serotonin 5-HT2 receptors, which can also couple to various G proteins, further supports its potential to modulate multiple signaling cascades. patsnap.com Research on a combination including this compound has indicated an increase in the concentration of noradrenaline metabolites, suggesting an interference with the noradrenergic system, which is intrinsically linked to intracellular signaling. nih.gov

Enzymatic activities and inhibition profiles related to this compound

This compound has been identified as a very strong inhibitor of the CYP2D6 liver enzyme, which is involved in the metabolism of many drugs. wikipedia.org This inhibition can affect the pharmacokinetics of co-administered medications. patsnap.com

Studies on a combination involving this compound have explored its effects on cerebral enzyme activities. This combination was found to act at cerebral mitochondrial levels by potentially decreasing the 'loss' of biological free energy for phosphorylation and interfering with alterations induced by peroxidative stress by acting at the level of cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase. nih.govkarger.com Furthermore, subchronic treatment with a this compound-containing combination increased the activity of key enzymes in the glycolytic pathway and Krebs cycle at the synaptic level in the cerebral cortex of senescent rats, including phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase. nih.govkarger.com

EnzymeEffect of this compound-containing Combination (in Senescent Rats)Reference
PhosphofructokinaseIncreased Activity nih.govkarger.com
Pyruvate DehydrogenaseIncreased Activity nih.govkarger.com
Citrate SynthaseIncreased Activity nih.govkarger.com
Cytochrome cInterference with peroxidative stress effects nih.govkarger.com
Cytochrome c OxidaseInterference with peroxidative stress effects nih.govkarger.com
Succinate DehydrogenaseInterference with peroxidative stress effects nih.govkarger.com
CYP2D6Strong Inhibition wikipedia.org

Cellular effects and functional consequences of this compound exposure in in vitro models

In vitro studies have investigated the effects of this compound on various cellular processes.

Impact on cellular processes (e.g., proliferation, viability)

Research has explored the impact of this compound on cell proliferation and viability in different cell types. While some studies on related compounds or combinations including this compound exist, direct data solely on this compound's effect on proliferation and viability across a wide range of cell lines is not extensively detailed in the provided search results. However, studies on cell viability assays are a common method to assess the effect of compounds on cellular health and survival. drugtargetreview.commedsci.org One pilot study investigating the effect of this compound on platelet biological activity in patients at risk of atherosclerosis complications observed a reduction in platelet aggregation. nih.gov This suggests an impact on cellular function, specifically the aggregation capabilities of platelets.

Modulation of gene expression and protein synthesis

The modulation of gene expression and protein synthesis by this compound is an area of ongoing research, particularly in the context of its plant sources and their production of alkaloids. Studies on Catharanthus roseus cell cultures, a source of this compound, have investigated the effects of various factors, including chemical elicitors, on alkaloid accumulation, which is linked to gene expression and protein synthesis pathways involved in alkaloid biosynthesis. dntb.gov.uanih.gov For example, methyl jasmonate and ethylene (B1197577) treatments promoted ajmalicine (B1678821) (this compound) accumulation in Catharanthus roseus cell suspensions, indicating a modulation of the biosynthetic pathways at the genetic or enzymatic level. nih.gov While these studies focus on the plant's production of this compound, they highlight the potential for this compound or related compounds to influence gene expression and protein synthesis in other biological systems. The interaction of compounds with nuclear receptors, such as the Vitamin D receptor, is known to drive the expression of genes involved in various cellular processes, including growth and differentiation, suggesting a potential mechanism by which compounds like this compound, if they interact with such receptors or related pathways, could modulate gene expression. frontiersin.org

Effects on cellular morphology and organization.

Studies involving a combination of almitrine (B1662879) and this compound have indicated effects on cerebral tissue, including increased oxygen and glucose uptake and interference with mitochondrial function, which could indirectly relate to cellular metabolic state and function nih.gov. However, these findings pertain to a combined treatment and functional aspects rather than direct, observable changes in the morphology or structural organization of individual cells induced by this compound alone.

Therefore, based on the currently available information from the search, a detailed description of this compound's specific effects on cellular morphology and organization cannot be provided.

Interactions with specific cellular components (e.g., DNA)

Recent research has explored the interaction between this compound (Ajmalicine) and DNA, providing insights into a potential molecular mechanism of action. A study investigating the interaction of this compound with Salmon Testes (ST) DNA utilized biophysical and computational techniques acs.org.

Findings from this research indicate that this compound effectively binds to ST DNA. A hyperchromic shift in fluorescence intensity was observed, suggesting this binding interaction acs.org. The study determined a binding constant in the order of 105 M–1, indicating a notable affinity, with a single preferential binding mode acs.org.

Thermodynamic analysis revealed that the binding process is exothermic, driven by positive entropy and negative enthalpy changes acs.org. Salt-dependent fluorescence analysis suggested the involvement of nonpolyelectrolytic forces in the interaction acs.org. Further investigations, including iodide quenching, urea (B33335) denaturation, dye displacement studies, and molecular docking, provided support for this compound binding to ST DNA primarily through groove binding acs.org. Circular dichroism studies indicated structural perturbation of the DNA upon binding with this compound acs.org. Molecular dynamics simulations further confirmed the stability of the this compound-DNA complex acs.org.

Additionally, the study explored the potential of this compound to interact with glycated DNA. Prolonged elevated glucose levels can induce nonenzymatic glycation of DNA, leading to the formation of DNA-advanced glycation end-products (AGEs) and the production of free radicals, which can disrupt DNA structure acs.org. In vitro experiments characterized DNA-AGEs using UV-vis and fluorescence spectroscopy acs.org. This compound was assessed for its ability to inhibit glycation by evaluating changes in AGEs fluorescence intensity, gel electrophoresis patterns, and antioxidant activity acs.org. The results suggest this compound's potential to prevent the formation of AGEs, possibly by targeting glycated sites or neutralizing free radicals generated during glycation acs.org.

These findings highlight the ability of this compound to interact directly with DNA, primarily via groove binding, and suggest a potential protective role against DNA glycation.

Structure Activity Relationship Sar Studies of Raubasine and Its Analogs

Systematic chemical modification of the Raubasine scaffold

The systematic chemical modification of the this compound scaffold involves altering its core structure to explore the chemical space and improve its pharmacological profile. This compound is a complex indole (B1671886) alkaloid with multiple rings and stereocenters, offering numerous sites for modification. Common strategies in medicinal chemistry that can be applied to the this compound scaffold include functional group modification, ring modification, and stereochemical alterations. nih.govmdpi.com

Key sites for modification on the this compound molecule include:

The Indole Nucleus: The nitrogen atom of the indole ring can be alkylated or acylated. The aromatic portion of the indole can undergo substitution reactions to introduce various electron-donating or electron-withdrawing groups.

The E Ring: Modifications to the E ring, which contains an ester group, are a primary focus. The methyl ester can be hydrolyzed to a carboxylic acid, converted to various amides, or reduced to an alcohol. These changes can significantly impact the compound's polarity, hydrogen bonding capacity, and interaction with the target receptor. nih.gov

The D Ring and Basic Nitrogen: The tertiary amine in the D ring is critical for the compound's basicity and is often essential for forming a salt bridge with an acidic residue in the receptor binding pocket. Modifications here are generally conservative to maintain this key interaction.

Stereocenters: this compound has several chiral centers (C3, C19, C20). Altering the stereochemistry at these positions can drastically affect how the molecule fits into a binding site, influencing both affinity and efficacy. researchgate.net For example, the stereochemistry at C20 is crucial for determining the formation of different heteroyohimbine isomers like ajmalicine (B1678821) and tetrahydroalstonine. researchgate.net

Impact of structural variations on molecular target affinity and efficacy

This compound primarily acts as an antagonist at α-adrenergic receptors, with a preference for the α1 subtype. biosynth.comnih.gov The structural features of the this compound scaffold are finely tuned for this interaction, and even minor variations can have a profound impact on binding affinity and functional activity.

Studies on related indole alkaloids demonstrate the sensitivity of the adrenergic receptors to structural changes. For instance, the presence or absence of a methoxy (B1213986) group on the indole ring can significantly alter binding affinity. In a study of various kratom alkaloids, the removal of a methoxy group from mitragynine (B136389) (to give corynantheidine) resulted in a 131-fold enhancement in binding affinity for the α1D-adrenergic receptor, suggesting that the binding pocket may have hydrophobic residues that interact unfavorably with the methoxy group. nih.gov

Structural ModificationTarget Receptor/EnzymeObserved Impact on Affinity/EfficacyReference
Removal of Indole Methoxy Group (Mitragynine vs. Corynantheidine)α1D-Adrenergic Receptor131-fold increase in binding affinity. nih.gov
Change in Stereochemistry (e.g., this compound vs. Yohimbine)α-Adrenergic ReceptorsAlters selectivity between presynaptic and postsynaptic receptors. This compound preferentially blocks postsynaptic receptors. nih.gov
General StructureBACE-1 EnzymeAjmalicine (this compound) showed 69% inhibition at 50 μM. nih.gov
General StructureCholinesterases (AChE/BuChE)This compound is a less potent inhibitor compared to Reserpine. nih.gov

Development of pharmacophores for this compound-like compounds

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound-like compounds targeting α1-adrenergic receptors, pharmacophore models are developed based on the structures of known antagonists. These models serve as valuable tools for designing new molecules with desired activity and for virtual screening of compound libraries. researchgate.netresearchgate.netdovepress.com

A typical pharmacophore model for an α1-adrenergic receptor antagonist includes several key features:

A Positive Ionizable (PI) Feature: This corresponds to the basic nitrogen atom present in the D ring of this compound. This feature is crucial for the ionic interaction with a conserved aspartate residue in the receptor's binding pocket. researchgate.net

A Hydrogen Bond Donor (HBD): This feature can be fulfilled by the N-H group of the indole ring in this compound. researchgate.net

An Aromatic Ring (AR): The indole ring system of this compound serves as a key aromatic feature, engaging in π-π stacking or hydrophobic interactions with aromatic residues in the receptor. researchgate.net

The spatial arrangement of these features is critical. Studies have shown that the distance between the basic nitrogen atom and the center of the aromatic ring system is a key determinant of selectivity between α1A and α1B adrenergic receptor subtypes. nih.gov By aligning a set of active compounds and extracting these common features, a 3D query can be generated to identify novel scaffolds that fit the pharmacophoric requirements for α1-antagonism. nih.govnih.gov

Pharmacophore FeatureCorresponding Structural Motif in this compoundPutative Interaction with α1-Adrenergic Receptor
Positive Ionizable (PI)Tertiary amine in the D ringIonic bond with a conserved aspartate residue
Hydrogen Bond Donor (HBD)Indole N-HHydrogen bond with an acceptor residue
Aromatic Ring (AR)Indole ring systemπ-π stacking or hydrophobic interactions
Hydrophobic Group (HY)Entire fused-ring scaffoldInteraction with a hydrophobic pocket

Computational chemistry and molecular docking in SAR analysis

Computational chemistry and molecular docking are indispensable tools for elucidating the SAR of this compound and its analogs at the atomic level. nih.gov These methods allow researchers to visualize and quantify the interactions between a ligand and its target protein, providing insights that can guide the design of new compounds. unar.ac.id

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. umpr.ac.id For this compound, docking into a homology model or crystal structure of an α-adrenergic receptor can reveal key interactions. For example, docking studies can confirm the ionic interaction between the protonated nitrogen of this compound and the conserved aspartate in transmembrane helix 3 (TM3), as well as hydrophobic interactions between the indole ring and aromatic residues in the binding pocket. nih.govnih.gov The docking score, an estimation of binding affinity, can be used to rank different analogs and prioritize them for synthesis. ijper.orgnih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, showing how the interactions and conformations change over time. nih.govnih.gov MD simulations can help assess the stability of the binding pose predicted by docking and reveal the role of water molecules in mediating interactions. nih.govresearchgate.net For adrenergic receptors, simulations have suggested that agonist binding induces subtle but crucial movements in the transmembrane helices (e.g., TM5), which is a key part of the receptor activation mechanism. nih.gov

These computational approaches, when combined with experimental data, create a powerful feedback loop for SAR studies. Docking and MD can explain the observed activity of synthesized compounds, and in turn, these computational models can be refined to make more accurate predictions for future analogs. rsc.org

Advanced Analytical Methods for Raubasine Quantification and Identification in Complex Matrices

Chromatographic methods for Raubasine analysis (e.g., HPLC, HPTLC, GC)

Chromatographic techniques are fundamental for separating this compound from complex mixtures before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of this compound. HPLC methods have been developed for the selective quantification of this compound in bulk form and pharmaceutical formulations researchgate.netresearchgate.netnih.gov. These methods often utilize reversed-phase C18 columns and mobile phases consisting of mixtures of acetonitrile (B52724) and phosphate (B84403) buffer or water with pH adjustment, with UV detection commonly performed at wavelengths such as 254 nm or 220 nm researchgate.netresearchgate.netnih.govresearchgate.net. HPLC has also been applied to study the kinetics of this compound degradation researchgate.netnih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the determination of this compound, particularly in binary mixtures with other drugs. HPTLC methods involve separation on silica (B1680970) gel plates with densitometric measurement at specific wavelengths researchgate.net.

Gas Chromatography (GC) has also been used in the analysis of related compounds and can be applicable to this compound, although its volatility and thermal stability would be critical factors researchgate.netchemijournal.com. For some compounds analyzed by GC, derivatization may be required to improve volatility and peak shape chromsystems.com.

Mass spectrometry techniques for structural confirmation and quantification (e.g., LC-MS/MS, GC-MS, HRMS)

Mass spectrometry (MS) techniques are invaluable for the unambiguous identification and sensitive quantification of this compound, especially in complex matrices where chromatographic separation alone may not be sufficient. LC-MS, particularly LC-MS/MS, is a powerful tool for the analysis of small molecules like this compound and their metabolites nih.govchromsystems.combioxpedia.com. This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS allows for targeted screening and quantitative confirmation chromsystems.com. Electrospray ionization (ESI) is a common ionization method used in LC-MS for this compound analysis, often producing protonated molecules ([M+H]⁺) nih.gov. MS/MS provides fragmentation patterns that aid in structural confirmation nih.gov.

GC-MS is another mass spectrometry technique that can be used for the analysis of volatile and semi-volatile compounds chemijournal.com. While LC-MS is often preferred for polar and non-volatile molecules like this compound, GC-MS can be applied, potentially requiring derivatization chromsystems.com. GC-MS has been used in general screening procedures for drugs and toxicants researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its potential metabolites or degradation products, offering a high degree of confidence in identification.

Spectroscopic methods for this compound characterization (e.g., NMR, UV-Vis, IR)

Spectroscopic methods provide detailed information about the structure and functional groups of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for elucidating the complete structure of this compound nih.govdrugbank.com. NMR spectra provide characteristic signals corresponding to different atoms within the molecule and their local environments.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. UV detection is commonly coupled with HPLC for the quantification of this compound, utilizing its absorption characteristics at specific wavelengths researchgate.netresearchgate.netnih.govresearchgate.net. UV-Vis spectroscopy can also be used to characterize interactions of this compound with other molecules, such as DNA nih.gov.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound based on characteristic vibrational frequencies nih.govaensiweb.comresearchgate.netmedipol.edu.tr. IR spectra can be used for the identification and confirmation of the compound by comparing the obtained spectrum to reference spectra nih.govresearchgate.net.

Hyphenated techniques for comprehensive this compound profiling

Hyphenated techniques combine separation methods with detection methods to provide more comprehensive analysis of complex samples containing this compound. These techniques are developed by coupling two or more analytical techniques, typically a chromatographic method with a spectroscopic detection method, through an interface chemijournal.comnih.govajpaonline.com. The aim is to leverage the separation power of chromatography and the identification capabilities of spectroscopy in a single analysis chemijournal.com.

LC-MS and GC-MS are prime examples of hyphenated techniques widely applied in the analysis of natural products and pharmaceuticals, including potentially this compound chemijournal.comnih.govajpaonline.com. LC-UV-MS is another powerful hyphenated technique that combines liquid chromatography with both UV detection and mass spectrometry, offering orthogonal information for identification and quantification nih.gov. The coupling of LC with NMR (LC-NMR) and MS (LC-NMR-MS) represents even more advanced hyphenated approaches for comprehensive structural elucidation and quantification in complex matrices ajpaonline.com. These techniques provide rich datasets for the identification and profiling of this compound and related compounds in complex biological or botanical extracts.

Method validation parameters for this compound analysis (e.g., sensitivity, selectivity, linearity, accuracy, precision)

Method validation is a critical step in ensuring the reliability and suitability of analytical methods for the quantification and identification of this compound in various matrices axios-research.comweblivelink.com. Several parameters are evaluated during method validation:

Sensitivity: This refers to the ability of the method to detect and quantify this compound at low concentrations. Parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined. HPLC methods for this compound have demonstrated high sensitivity researchgate.netnih.gov.

Selectivity/Specificity: This ensures that the method can accurately measure this compound in the presence of other components in the sample matrix, such as excipients in pharmaceutical formulations or endogenous compounds in biological samples jpionline.org. Selective quantification of this compound in binary mixtures and in the presence of its degradation products has been demonstrated researchgate.netresearchgate.netnih.gov.

Linearity: This establishes the proportional relationship between the this compound concentration and the analytical response over a defined range researchgate.netresearchgate.netnih.govresearchgate.netjpionline.orgtandfonline.com. Linear correlations have been reported for various chromatographic and spectrophotometric methods used for this compound analysis researchgate.netresearchgate.netresearchgate.nettandfonline.com.

Accuracy: This measures how close the experimental results are to the true concentration of this compound researchgate.netresearchgate.netresearchgate.netjpionline.orgtandfonline.comnih.gov. Mean accuracy values close to 100% have been reported for validated methods researchgate.netresearchgate.netresearchgate.netjpionline.orgtandfonline.comnih.gov.

Precision: This indicates the reproducibility of the results when the method is applied repeatedly to the same homogeneous sample researchgate.netcdc.gov. Precision is often expressed as Relative Standard Deviation (RSD) jpionline.orgcdc.gov. Low RSD values indicate good precision jpionline.org.

Stability-indicating capability: For methods used to analyze pharmaceutical formulations, demonstrating that the method can accurately quantify this compound in the presence of its degradation products is crucial researchgate.netnih.govnih.gov. Stability-indicating HPLC and spectrophotometric methods have been developed for this compound researchgate.netnih.govnih.gov.

Validation is typically performed according to guidelines from regulatory bodies such as the ICH or USP researchgate.netresearchgate.netjpionline.org.

Preclinical and Experimental Model Investigations of Raubasine Biological Activities

In vitro pharmacological assays and cell-based models for Raubasine evaluation

In vitro pharmacological assays and cell-based models are employed to investigate the direct interactions of this compound with specific biological targets, such as receptors and enzymes. These studies help to elucidate the molecular mechanisms underlying its observed effects.

This compound has been shown to act as a potent adrenolytic agent, exhibiting preferential blockade of α₁-adrenoceptors. medchemexpress.com In vitro studies have demonstrated that this compound is a reversible but non-competitive inhibitor of the nicotine (B1678760) receptor, with an IC₅₀ value of 72.3 μM. medchemexpress.com Comparative studies have also revealed its activity in enzyme inhibition assays. Furthermore, this compound produced a dose-related inhibition of specific [³H]flunitrazepam binding to rat brain membranes. researchgate.net Scatchard analyses of this binding revealed a significant increase in the affinity constant but no change in the number of binding sites, suggesting a competitive inhibition mechanism. researchgate.net Cell-based assays, including those using primary neuronal cell cultures, are essential for evaluating the biological activity of compounds and understanding morphological changes induced by them. researchgate.netchelatec.com

In vivo experimental animal models for assessing this compound effects

In vivo studies using various animal models are critical for evaluating the effects of this compound on complex physiological systems, including neuropharmacological and cardiovascular processes. These models aim to mimic aspects of human diseases or conditions to assess the compound's potential therapeutic effects. mdpi.comnih.gov

This compound has demonstrated anticonvulsant properties in mice models against convulsions induced by pentylenetetrazol and bicuculline. researchgate.net These anticonvulsant effects were inhibited by the benzodiazepine (B76468) antagonist, Ro 15-1788, suggesting an interaction with benzodiazepine sites. researchgate.net this compound appears to interact directly at benzodiazepine sites with a benzodiazepine agonist-type activity. researchgate.net

In the context of cerebral ischemia, pharmacological studies of a combination including this compound have indicated several beneficial effects on ischemic processes in animal models. nih.gov These studies have investigated effects on deoxyglucose uptake in the rat under hypobaric hypoxia, protective effects on neurobehavioral problems induced by permanent or temporary cerebral ischemia in the gerbil, and preservation of glycogen (B147801) content and reduction of swelling in astrocytes after bilateral occlusion of the carotid arteries in the rabbit. nih.gov Animal models of cardiovascular diseases are frequently used in preclinical research to investigate underlying mechanisms and monitor disease progression under therapy. mdpi.comuni-ulm.denih.gov this compound has also been identified as a drug targeting the nervous and cardiovascular systems, with indications including cerebrovascular disorders and peripheral vascular diseases. patsnap.comnus.edu.sg

Pharmacokinetic and pharmacodynamic investigations of this compound in experimental systems (excluding human data)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in experimental animal models are essential for understanding how this compound is processed by the body and exerts its effects. monash.eduijrpc.comnih.gov These investigations provide data on absorption, distribution, metabolism, and excretion (ADME), as well as dose-response relationships. ijrpc.comnih.gov

Absorption, distribution, metabolism, and excretion (ADME) in animal models

ADME studies in animal models provide crucial information on the fate of this compound within a living system. These studies assess how the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized into other compounds, and eventually excreted from the body. ijrpc.comnih.gov While specific detailed ADME data for this compound in animal models were not extensively available in the provided context, animal models are routinely used to investigate the ADME properties of drug candidates. ijrpc.comnih.govbioduro.com These studies are a critical component of preclinical evaluation. nih.gov

Dose-response relationships in experimental settings

Dose-response relationships in experimental settings characterize the relationship between the dose of this compound administered and the magnitude of the observed pharmacological effect. nih.gov These studies are fundamental in preclinical research to determine effective dose ranges and understand the potency of a compound. nih.gov

This compound has demonstrated dose-related effects in experimental models. For instance, it produced a dose-related inhibition of specific [³H]flunitrazepam binding in rat brain membranes. researchgate.net Dose-response predictiveness is a key aspect analyzed in animal models used for evaluating pharmacological actions. nih.gov

Emerging Research Directions and Future Perspectives on Raubasine

Integration of 'Omics' Technologies in Raubasine Research

The advent of high-throughput 'omics' technologies, including transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the systemic effects of this compound. frontiersin.org These approaches allow for a holistic view of the molecular changes induced by the compound, moving beyond a single-target-single-outcome model to a more comprehensive, systems-level understanding of its mechanism of action. rsc.org

Transcriptomics: This technology can be employed to analyze how this compound alters gene expression profiles within cells and tissues. By quantifying messenger RNA (mRNA) levels, researchers can identify entire genetic pathways that are activated or suppressed by the compound. For instance, a transcriptomic study could reveal this compound's influence on genes involved in neuroinflammation, apoptosis, or oxidative stress, providing crucial insights into its neuroprotective effects. mdpi.commdpi.com

Proteomics: As the functional executors of genetic information, proteins are key to understanding a drug's impact. Proteomic analysis can identify and quantify changes in the protein landscape of a biological system following exposure to this compound. researchgate.net This could uncover the specific enzymes, receptors, or structural proteins that are directly or indirectly modulated by this compound, helping to deconstruct its complex pharmacological network. nih.gov

Metabolomics: This field focuses on the global profile of metabolites in a system. By studying the metabolome, scientists can observe the downstream effects of this compound on cellular metabolism. nih.gov This could elucidate how this compound influences energy pathways, neurotransmitter synthesis, or the production of signaling molecules, connecting its molecular actions to physiological outcomes.

The integration of these multi-omics datasets provides a powerful framework for discovering novel drug targets, identifying biomarkers of response, and understanding the polypharmacological nature of natural compounds like this compound. nih.govnih.gov

Table 1: Application of 'Omics' Technologies in this compound Research

'Omics' TechnologyPrimary FocusPotential Insights for this compound Research
TranscriptomicsGene Expression (mRNA)Identification of genetic pathways modulated by this compound (e.g., inflammation, cell survival).
ProteomicsProtein Expression and FunctionDiscovery of direct protein targets and downstream functional effects. nih.gov
MetabolomicsMetabolite ProfilesUnderstanding of this compound's impact on cellular metabolism and biochemical pathways. nih.gov

Exploration of this compound's Potential in Novel Experimental Paradigms

Recent research has begun to probe the utility of this compound in new and innovative experimental contexts, yielding promising results that suggest its potential in neurodegenerative and glycation-related diseases.

One significant area of exploration is its role as a multi-target directed ligand for Alzheimer's disease. nih.gov This paradigm shifts away from the "one-target" approach and acknowledges the multifactorial nature of the disease. A 2020 study demonstrated that this compound (ajmalicine) can inhibit multiple enzymes implicated in Alzheimer's pathology, including cholinesterases, monoamine oxidase-B (MAO-B), and β-site amyloid cleaving enzyme (BACE-1). nih.gov Furthermore, it showed anti-amyloidogenic properties by inhibiting the aggregation of amyloid-beta peptides and demonstrated neuroprotective activity against toxicity in cell cultures. nih.gov

Another novel paradigm involves investigating this compound's interaction with DNA and its potential to combat the formation of advanced glycation end-products (AGEs). nih.gov AGEs are formed when sugars react with proteins or nucleic acids, leading to structural damage and functional decline, a process implicated in diabetes, aging, and neurodegeneration. nih.gov A recent study explored the binding of this compound to DNA and its ability to suppress DNA glycation. The findings revealed that this compound has the potential to prevent the formation of DNA-AGEs, suggesting a promising therapeutic avenue for targeting glycation-related pathologies. nih.gov

Table 2: Findings from Novel Research Paradigms for this compound

Research ParadigmKey FindingsPotential Therapeutic ImplicationReference
Multi-Target Ligand for Alzheimer's DiseaseInhibits AChE, BuChE, MAO-B, and BACE-1; Reduces amyloid-beta aggregation; Neuroprotective against Aβ42 toxicity.Disease-modifying potential for Alzheimer's disease. nih.gov
Anti-glycation AgentBinds to DNA via groove binding; Inhibits the formation of advanced glycation end-products (AGEs).Targeted therapy for glycation-related diseases (e.g., diabetes, neurodegeneration). nih.gov

Challenges and Opportunities in Academic Research on this compound

Despite the promising new directions, academic research on this compound faces several challenges. A primary hurdle is the limited funding and general awareness for research into natural compounds compared to mainstream synthetic drug development pipelines. nih.gov Furthermore, the technical challenges associated with natural products, such as variability in sourcing, complex extraction processes, and the need for sophisticated analytical methods for characterization, can impede research progress. The low yield of this compound from natural plant sources often necessitates complex and costly total synthesis routes, which can be a significant barrier for academic labs.

However, these challenges are matched by significant opportunities. The growing market for pharmaceuticals and nutraceuticals derived from natural sources provides a strong impetus for further investigation. strategicrevenueinsights.com Technological advancements in extraction and synthesis are helping to overcome supply-chain hurdles. strategicrevenueinsights.com The primary opportunity lies in this compound's polypharmacological profile. Its ability to interact with multiple targets, as seen in Alzheimer's disease models, makes it an attractive candidate for treating complex diseases where a single-target approach has failed. nih.gov The global rise in age-related and metabolic disorders creates a substantial unmet medical need that this compound's newly discovered anti-glycation and neuroprotective properties could potentially address. nih.gov

Identification of Critical Unanswered Questions and Future Research Priorities

The emerging research on this compound opens up a series of critical questions that will shape future investigative priorities. While in vitro studies have been highly encouraging, a significant gap exists in our understanding of its effects in vivo.

Critical Unanswered Questions:

What are the precise molecular mechanisms underlying this compound's neuroprotective and anti-glycation effects within a complex living organism?

Can the multi-target effects observed in vitro for Alzheimer's-related enzymes be replicated in animal models, and do they translate into cognitive improvements? nih.gov

How does this compound's interaction with DNA affect cellular processes and gene regulation in vivo, and what are the long-term consequences? nih.gov

What is the full spectrum of genes, proteins, and metabolites that are modulated by this compound in relevant tissues like the brain and vasculature?

Future Research Priorities:

In-depth Mechanistic Studies: Utilize integrated 'omics' technologies to create a comprehensive map of this compound's molecular interactions and downstream effects in relevant cell and animal models.

Preclinical Validation: Conduct rigorous preclinical studies in animal models of neurodegeneration (e.g., Alzheimer's disease) and metabolic disorders (e.g., diabetes) to validate the therapeutic potential suggested by in vitro findings.

Target Deconvolution: Employ advanced biochemical and computational methods to identify and validate the specific binding sites and targets responsible for its diverse pharmacological activities.

Pharmacokinetic Profiling: Thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and optimize potential therapeutic regimens.

Addressing these questions is essential to bridge the gap between promising foundational research and the potential development of this compound as a next-generation therapeutic agent for complex human diseases.

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